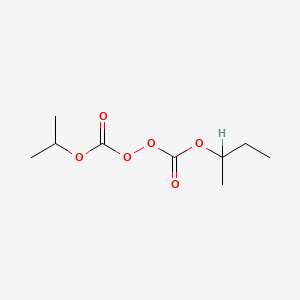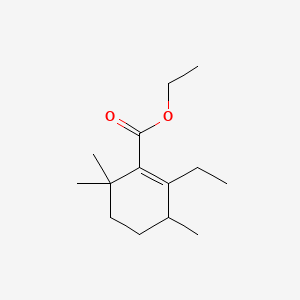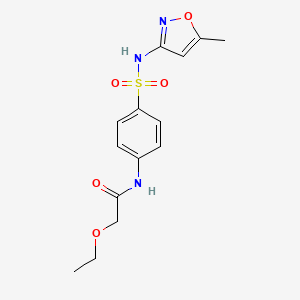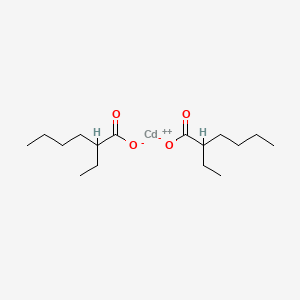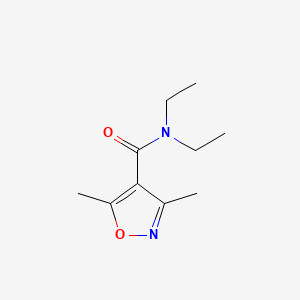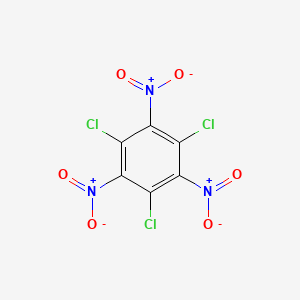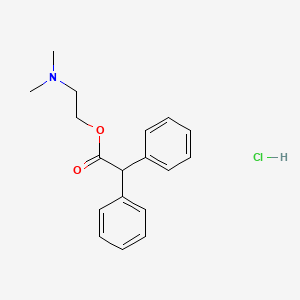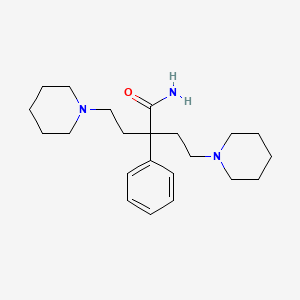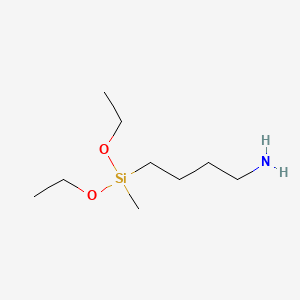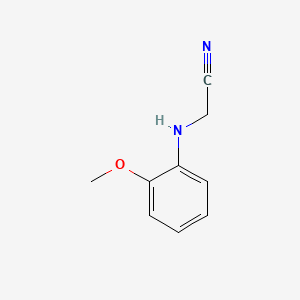
2-(2-methoxyanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyanilino)acetonitrile: is a compound that combines the properties of acetonitrile and o-anisidine. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemical applications . o-Anisidine, on the other hand, is an aromatic amine with the formula C₇H₉NO, commonly used in the production of dyes and pigments . The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyanilino)acetonitrile typically involves the reaction of o-anisidine with acetonitrile under specific conditions. One common method involves the use of selenium dioxide (SeO₂) as a catalyst. The reaction is carried out in a round-bottom flask containing acetonitrile, o-anisidine, and selenium dioxide. The mixture is stirred under a nitrogen atmosphere at 80°C for 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-methoxyanilino)acetonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the aromatic ring of o-anisidine undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂) is a common reagent used for oxidation reactions.
Substitution: Electrophilic reagents such as phenylselenenyl bromide are used for substitution reactions.
Major Products Formed:
Oxidative Polymerization: The major products formed include polyaniline polymers.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-methoxyanilino)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-methoxyanilino)acetonitrile involves its ability to participate in various chemical reactions due to the presence of both acetonitrile and o-anisidine moieties. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Acetonitrile (CH₃CN): A simple organic nitrile used as a solvent and reagent.
o-Anisidine (C₇H₉NO): An aromatic amine used in the production of dyes and pigments.
Comparison: 2-(2-methoxyanilino)acetonitrile combines the properties of both acetonitrile and o-anisidine, making it unique in its ability to participate in a wider range of chemical reactions. Its dual functionality allows for diverse applications in scientific research and industry, setting it apart from its individual components .
Propriétés
Numéro CAS |
28354-25-8 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,7H2,1H3 |
Clé InChI |
YLHGOLRGUDDMDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC#N |
SMILES canonique |
COC1=CC=CC=C1NCC#N |
| 28354-25-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


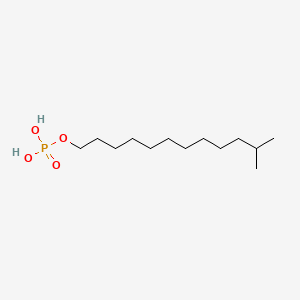

![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)

